

An In-depth Technical Guide on the Spectroscopic Data of C11H21IN2O2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	C11H21IN2O2	
Cat. No.:	B12631338	Get Quote

Disclaimer: The compound with the molecular formula **C11H21IN2O2** is not well-documented in publicly available chemical databases. Therefore, this guide presents a comprehensive analysis based on a plausible hypothetical structure: N-acetyl-N'-(8-iodooctyl)urea. All spectroscopic data presented herein are predicted based on established principles of chemical spectroscopy and are intended for illustrative and educational purposes.

Hypothetical Structure:

Name: N-acetyl-N'-(8-iodooctyl)urea

Molecular Formula: C11H21IN2O2

Molecular Weight: 356.20 g/mol

Structure:

This structure contains an acetyl group, a urea backbone, and an eight-carbon alkyl chain terminated with an iodine atom. The presence of these functional groups gives rise to characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the carbon-hydrogen framework of an organic molecule.

1H NMR Spectroscopy

Predicted 1H NMR Data (500 MHz, CDCl3)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.5 - 8.0	Broad Singlet	1H	-C(O)NHC(O)-
~5.5 - 6.0	Broad Triplet	1H	-C(O)NH(CH2)-
3.19	Triplet	2H	-CH2-I
3.14	Quartet	2H	-NH-CH2-
2.03	Singlet	3H	CH3-C(O)-
1.82	Quintet	2H	-CH2-CH2-I
1.51	Quintet	2H	-NH-CH2-CH2-
1.2-1.4	Multiplet	8H	-(CH2)4-

13C NMR Spectroscopy

Predicted 13C NMR Data (125 MHz, CDCl3)

Chemical Shift (δ, ppm)	Assignment
172.5	CH3-C=O
158.0	NH-C(O)-NH
40.5	-NH-CH2-
33.5	-CH2-CH2-I
30.5	-NH-CH2-CH2-
29.0	-(CH2)-
28.5	-(CH2)-
28.0	-(CH2)-
26.5	-(CH2)-
24.0	CH3-C(O)-
7.0	-CH2-I

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm- 1)	Intensity	Functional Group	Vibration Mode
3350 - 3250	Medium, Broad	N-H	Stretching
2925, 2855	Strong	C-H (sp3)	Stretching
1710	Strong	C=O (acetyl)	Stretching
1660	Strong	C=O (urea)	Stretching
1560	Medium	N-H	Bending
1250	Medium	C-N	Stretching
550	Medium	C-I	Stretching

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
356	5	[M]+ (Molecular Ion)
229	40	[M - I]+
213	10	[M - C8H16I]+
185	15	[C8H16I]+
87	100	[CH3CONHCONH2]+
43	80	[CH3CO]+

Experimental Protocols NMR Spectroscopy Protocol

A standard protocol for acquiring 1H and 13C NMR spectra is as follows:

Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow

IR Spectroscopy Protocol

A general protocol for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is outlined below.

Click to download full resolution via product page

IR Spectroscopy (ATR) Experimental Workflow

Mass Spectrometry Protocol

The following is a typical workflow for analyzing a sample using Electron Ionization Mass Spectrometry (EI-MS).

Click to download full resolution via product page

Mass Spectrometry (EI-MS) Experimental Workflow

To cite this document: BenchChem. [An In-depth Technical Guide on the Spectroscopic Data of C11H21IN2O2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12631338#c11h21in2o2-spectroscopic-data-nmr-irms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com